molecular formula C26H24N6O2S B2881663 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE CAS No. 893272-47-4

1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE

Cat. No.: B2881663
CAS No.: 893272-47-4
M. Wt: 484.58
InChI Key: BYGSBFRFGRNJQZ-UHFFFAOYSA-N
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Description

1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline moiety, along with a sulfonyl group and a phenylpiperazine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides under controlled conditions.

    Quinazoline Formation: The quinazoline moiety can be synthesized via a condensation reaction between anthranilic acid derivatives and formamide or other suitable reagents.

    Piperazine Substitution: The final step involves the substitution of the triazoloquinazoline core with a phenylpiperazine group, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazines: These compounds share a similar triazole ring structure but differ in the presence of a thiadiazine moiety.

    Triazolobenzoxazoles: These compounds have a triazole ring fused with a benzoxazole moiety.

    Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally similar due to the presence of a nitrogen-containing heterocycle.

Uniqueness

1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the sulfonyl group, phenylpiperazine substituent, and triazoloquinazoline core distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-5-(4-phenylpiperazin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2S/c1-19-11-13-21(14-12-19)35(33,34)26-25-27-24(22-9-5-6-10-23(22)32(25)29-28-26)31-17-15-30(16-18-31)20-7-3-2-4-8-20/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGSBFRFGRNJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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